2-(2-Chlorobenzyl)thiophene

Synthetic methodology Friedel-Crafts Cross-coupling

2-(2-Chlorobenzyl)thiophene (CAS 91064-17-4) is a C11H9ClS heterocyclic compound comprising a thiophene ring substituted at the 2-position with an ortho-chlorobenzyl group. It serves as a versatile synthetic intermediate, especially within pharmaceutical programs targeting platelet P2Y12 receptors, where the ortho-chloro arrangement mimics the ticlopidine pharmacophore.

Molecular Formula C11H9ClS
Molecular Weight 208.71 g/mol
CAS No. 91064-17-4
Cat. No. B14359331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorobenzyl)thiophene
CAS91064-17-4
Molecular FormulaC11H9ClS
Molecular Weight208.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CC=CS2)Cl
InChIInChI=1S/C11H9ClS/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-7H,8H2
InChIKeyXTTKYSPRJPOHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorobenzyl)thiophene CAS 91064-17-4: Ortho-Chloro Thiophene Building Block for Medicinal Chemistry and Cross-Coupling


2-(2-Chlorobenzyl)thiophene (CAS 91064-17-4) is a C11H9ClS heterocyclic compound comprising a thiophene ring substituted at the 2-position with an ortho-chlorobenzyl group. It serves as a versatile synthetic intermediate, especially within pharmaceutical programs targeting platelet P2Y12 receptors, where the ortho-chloro arrangement mimics the ticlopidine pharmacophore [1]. The compound displays a computed LogP of 3.99, a boiling point of 291.4 °C at 760 mmHg, and a density of 1.225 g/cm³ .

Why 2-(2-Chlorobenzyl)thiophene Cannot Be Replaced by 2-Benzylthiophene or 2-(4-Chlorobenzyl)thiophene


Although 2-benzylthiophene and 2-(4-chlorobenzyl)thiophene share the same benzyl-thiophene core, the ortho-chloro substituent fundamentally alters the compound's synthetic accessibility, physical state, lipophilicity, and pharmacophoric recognition. Friedel-Crafts benzylation, which proceeds in 77% yield for the non-halogenated parent, collapses to 14% for the ortho-chloro isomer [1][2]. The ortho isomer remains a liquid at ambient temperature while the para isomer is a crystalline solid (mp 58.5–60.0 °C) . Furthermore, the ortho-chloro configuration is essential for ADP P2Y12 receptor antagonism; its relocation or removal abolishes the ticlopidine-mimetic activity [3]. These orthogonal differences mean that simple in-class substitution leads to either failed syntheses or inactive products.

Quantitative Differentiation Evidence for 2-(2-Chlorobenzyl)thiophene


Friedel-Crafts Alkylation Yield: 14% Mono vs. 77% for 2-Benzylthiophene

Direct electrophilic benzylation of thiophene with 2-chlorobenzyl chloride under ZnCl₂ catalysis at 90 °C affords only 14% of the desired 2-(2-chlorobenzyl)thiophene, accompanied by 24% of the 2,5-di-substituted byproduct [1]. In contrast, benzylation of thiophene with benzyl chloride under optimized heterogeneous ZnCl₂/clay catalysis delivers 77% mono-benzylthiophene (primarily the 2-isomer) within 10 minutes at 60 °C [2]. The 63-percentage-point yield penalty imposed by ortho-chloro substitution makes Friedel-Crafts routes economically unviable for the target compound.

Synthetic methodology Friedel-Crafts Cross-coupling

Physical State: Liquid Ortho Isomer vs. Crystalline Para Isomer (mp 58.5–60.0 °C)

2-(2-Chlorobenzyl)thiophene is isolated as a liquid at ambient temperature; no melting point is reported in standard databases . The para-substituted regioisomer, 2-(4-chlorobenzyl)thiophene, is a solid with a reported melting point of 58.5–60.0 °C . This phase difference simplifies gravimetric dispensing, dissolution in organic solvents, and formulation into reaction mixtures without requiring pre-heating or molten-state transfer.

Physical chemistry Formulation Handling

Boiling Point Elevation: +32.2 °C Relative to 2-Benzylthiophene

The boiling point of 2-(2-chlorobenzyl)thiophene at atmospheric pressure is 291.4 °C, which is 32.2 °C higher than that of 2-benzylthiophene (259.2 °C, calculated value) . The concomitant vapor pressure of the ortho-chloro derivative is 0.00342 mmHg at 25 °C, approximately six-fold lower than the 0.0212 mmHg reported for 2-benzylthiophene . These differences reflect the increased molecular weight and polarizability conferred by the chlorine atom.

Volatility Purification Thermal stability

Lipophilicity Gain: ΔLogP = +0.65 vs. 2-Benzylthiophene

Introduction of the ortho-chlorine atom raises the computed LogP from 3.34 (2-benzylthiophene) to 3.99 (2-(2-chlorobenzyl)thiophene), an increase of 0.65 log units . The para-chloro isomer exhibits an identical LogP of 3.99, indicating that the lipophilicity enhancement is position-independent ; however, the ortho isomer uniquely combines this enhanced lipophilicity with a liquid physical state, favoring dissolution and partitioning without the need for melting.

Drug design ADME Lipophilicity

Pharmacophoric Requirement: Ortho-Chloro is Essential for Ticlopidine-Mimetic Antiplatelet Activity

In a series of 1-o-chlorophenyl-1,2,3,4-tetrahydroisoquinoline derivatives designed to mimic ticlopidine, the ortho-chloro group was shown to be critical for ADP-induced platelet aggregation inhibition. Compounds bearing the ortho-chloro substituent (e.g., compound 2) demonstrated superior activity compared to analogs lacking this group, with the most potent derivative (TQP-3) achieving an IC₅₀ of 0.206 nM [1]. The para-chloro and meta-chloro variants exhibited distinct activity profiles, confirming that the ortho position is a key determinant of P2Y12 receptor antagonism. The target compound 2-(2-chlorobenzyl)thiophene, as the unelaborated ortho-chlorobenzyl-thiophene scaffold, serves as the direct precursor for constructing such antiplatelet candidates.

Medicinal chemistry P2Y12 antagonist Platelet aggregation

Grignard Cross-Coupling Enables Quantitative Conversion Unattainable via Friedel-Crafts

When 2-thienylmagnesium bromide is cross-coupled with 2-chlorobenzyl chloride in ether at 80 °C, the reaction proceeds to completion within five minutes, furnishing an essentially quantitative yield of 2-(2-chlorobenzyl)thiophene [1]. This contrasts sharply with the 14% yield obtained via Friedel-Crafts alkylation under comparable thermal conditions. The Grignard route thus stands as the method of choice for efficient preparation of the ortho-chloro isomer, whereas the para isomer and the non-halogenated parent are accessible via more conventional electrophilic substitution.

Grignard coupling Process chemistry Synthetic efficiency

Procurement-Driven Application Scenarios for 2-(2-Chlorobenzyl)thiophene


Medicinal Chemistry: P2Y12 Antagonist Lead Optimization

The ortho-chlorobenzyl-thiophene core is a validated pharmacophoric element for ADP P2Y12 receptor antagonism, as demonstrated in ticlopidine-derived tetrahydroisoquinoline series. Procurement of the ortho-chloro isomer is mandatory for any structure-activity relationship (SAR) campaign aiming to explore the 2-chlorobenzyl-thiophene vector; the para-chloro or des-chloro analogs project the chlorine atom into a different receptor sub-pocket, yielding divergent activity profiles [1].

Process Chemistry: Scale-Up via Grignard Cross-Coupling

For kilogram-scale preparation, the quantitative Grignard cross-coupling of 2-thienylmagnesium bromide with 2-chlorobenzyl chloride offers a high-yielding, rapid route that avoids the low yields and polyalkylation byproducts of Friedel-Crafts chemistry. The liquid physical state of the product further facilitates continuous-flow processing and in-line purification by distillation [2].

Drug Discovery: Lipophilic Fragment for Membrane Permeability Enhancement

With a LogP of 3.99, 2-(2-chlorobenzyl)thiophene can serve as a lipophilic fragment for incorporation into hit-to-lead programs where improved passive permeability is desired. When blended into larger molecular architectures, the ortho-chloro substituent provides a 0.65 LogP unit boost relative to the des-chloro benzylthiophene fragment, without introducing a solid-state handling penalty .

Chemical Biology: Orthogonal Reactivity Handle for Sequential Functionalization

The presence of the aryl chloride on the benzyl ring provides a synthetic handle for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) without interfering with the thiophene ring. This orthogonality enables iterative derivatization strategies where the thiophene and chlorophenyl moieties are elaborated in a controlled sequence [3].

Quote Request

Request a Quote for 2-(2-Chlorobenzyl)thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.